molecular formula C7H7ClN4O4 B3106538 Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate CAS No. 15949-13-0

Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate

Cat. No.: B3106538
CAS No.: 15949-13-0
M. Wt: 246.61 g/mol
InChI Key: QJPHEKZNWDRCBN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to the pyrimidine ring, along with an ethyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitropyrimidine with ethyl cyanoacetate in the presence of a base, followed by reduction and subsequent amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Amination: Formation of 6-amino-2-amino-5-nitropyrimidine-4-carboxylate.

    Reduction: Formation of ethyl 6-amino-2-chloro-5-aminopyrimidine-4-carboxylate.

    Hydrolysis: Formation of 6-amino-2-chloro-5-nitropyrimidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and

Properties

IUPAC Name

ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O4/c1-2-16-6(13)3-4(12(14)15)5(9)11-7(8)10-3/h2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHEKZNWDRCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate
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